![molecular formula C12H16N2O3 B2489666 (5-Nitro-2-piperidinophenyl)methanol CAS No. 203509-89-1](/img/structure/B2489666.png)
(5-Nitro-2-piperidinophenyl)methanol
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the reduction of an aromatic nitro compound. Notably, organocatalytic reduction using Wang resin-supported phenyl(2-quinolyl)methanol (Wang-PQM) has been employed successfully. The catalytic system utilizes an excess of NaBH4 to regenerate the reactive reducing species at the end of the process .
Scientific Research Applications
- (5-Nitro-2-piperidinophenyl)methanol can serve as a building block in the synthesis of chiral piperidine derivatives. Researchers have explored its use in organocatalytic reactions, particularly in the construction of enantiomerically enriched piperidines . The compound’s nitro group can participate in diverse transformations, making it valuable for creating complex molecules.
- In organic synthesis, the reduction of nitro groups to amines is crucial. (5-Nitro-2-piperidinophenyl)methanol can be employed as a precursor for the preparation of substituted piperidines. Researchers have investigated its use in organocatalytic reductions, often in combination with other catalysts or cocatalysts . The resulting piperidine derivatives find applications in medicinal chemistry and materials science.
Organocatalysis and Asymmetric Synthesis
Reduction of Aromatic Nitro Compounds
properties
IUPAC Name |
(5-nitro-2-piperidin-1-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8,15H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJSQHAKICNAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Nitro-2-piperidinophenyl)methanol |
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